di(1H-indol-2-yl)methanone
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
200706-56-5 |
|---|---|
Molecular Formula |
C17H12N2O |
Molecular Weight |
260.29 g/mol |
IUPAC Name |
bis(1H-indol-2-yl)methanone |
InChI |
InChI=1S/C17H12N2O/c20-17(15-9-11-5-1-3-7-13(11)18-15)16-10-12-6-2-4-8-14(12)19-16/h1-10,18-19H |
InChI Key |
GQJIQKLWZMQQGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization of Di 1h Indol 2 Yl Methanone Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of di(1H-indol-2-yl)methanone derivatives. By analyzing the chemical environment of protons and carbon atoms, researchers can piece together the connectivity and spatial arrangement of the molecule.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy provides valuable insights into the number, type, and connectivity of protons in a molecule. In this compound derivatives, the aromatic protons of the indole (B1671886) rings typically appear as multiplets in the downfield region of the spectrum, generally between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling constants are influenced by the substitution pattern on the indole rings.
A key feature in the ¹H NMR spectrum of these compounds is the signal corresponding to the N-H proton of the indole ring. This proton is typically observed as a broad singlet at a significantly downfield chemical shift, often above δ 10.0 ppm, due to its acidic nature and involvement in hydrogen bonding. For instance, in the related compound benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone, the indole N-H proton appears as a singlet at a very downfield shift of δ 12.41 ppm rsc.org.
The protons on the benzene (B151609) portion of the indole nucleus exhibit characteristic splitting patterns. For example, the proton at the C3 position of the indole ring, if unsubstituted, would typically appear as a singlet or a doublet depending on the coupling with the N-H proton. Protons at positions 4, 5, 6, and 7 of the indole ring will show complex splitting patterns (multiplets) due to spin-spin coupling with their neighbors.
| Proton | Expected Chemical Shift Range (ppm) | Multiplicity |
|---|---|---|
| Indole N-H | > 10.0 | br s |
| Aromatic H (Indole) | 7.0 - 8.5 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The carbonyl carbon of the methanone (B1245722) linker is a particularly diagnostic signal, appearing significantly downfield in the range of δ 175-185 ppm. For example, the carbonyl carbon in benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone is observed at δ 177.9 ppm rsc.org.
The carbon atoms of the indole rings typically resonate in the aromatic region of the spectrum, between δ 100 and 140 ppm. The chemical shifts of these carbons are sensitive to the electronic effects of substituents on the rings. The quaternary carbons, such as C2, C3a, and C7a of the indole nucleus, can be distinguished from the protonated carbons using techniques like Distortionless Enhancement by Polarization Transfer (DEPT). In benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone, the indole carbons appear at δ 109.4, 112.6, 112.8, 121.5, 122.8, 123.7, 124.9, 126.5, 127.1, 127.2, 135.9, and 136.5 ppm rsc.org.
| Carbon | Expected Chemical Shift Range (ppm) |
|---|---|
| C=O (ketone) | 175 - 185 |
| Aromatic C (Indole) | 100 - 140 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is a powerful technique for the identification of functional groups within a molecule. For this compound and its derivatives, the IR spectrum provides clear evidence for the key structural features.
The most prominent absorption band is typically the carbonyl (C=O) stretching vibration of the methanone group, which appears as a strong, sharp peak in the region of 1630-1680 cm⁻¹. For instance, a related benzoyl indole derivative shows a strong C=O absorption at 1669 cm⁻¹ orientjchem.org. In benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone, this band is observed at 1572 cm⁻¹ rsc.org.
Another characteristic absorption is the N-H stretching vibration of the indole ring, which is typically observed as a medium to sharp band in the range of 3200-3500 cm⁻¹. In the case of benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone, two bands are observed in this region at 3453 and 3223 cm⁻¹ rsc.org. Aromatic C-H stretching vibrations are also visible in the region of 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings appear in the 1400-1600 cm⁻¹ region.
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch (Indole) | 3200 - 3500 | Medium-Sharp |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak |
| C=O Stretch (Ketone) | 1630 - 1680 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1400 - 1600 | Medium-Weak |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the fragmentation pathways of this compound derivatives. In electron ionization (EI) mass spectrometry, the molecular ion peak (M⁺) provides the exact molecular weight of the compound. For example, the high-resolution mass spectrum (HRMS) of benzo[d]thiazol-2-yl(1H-indol-2-yl)methanone shows the [M+H]⁺ ion at an m/z of 279.05849, which is consistent with its calculated molecular formula rsc.org.
The fragmentation pattern in the mass spectrum offers valuable structural information. The cleavage of the bonds adjacent to the carbonyl group is a common fragmentation pathway. This can lead to the formation of an indoloyl cation (C₉H₆NO⁺) or an indole cation (C₈H₆N⁺). The indole ring itself can undergo further fragmentation. The stability of the resulting fragments provides clues about the structure of the parent molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole moiety is a strong chromophore, and this compound derivatives typically exhibit characteristic absorption bands in the UV region. The absorption is due to π → π* transitions within the aromatic system. The bare indole chromophore generally shows a strong absorption band around 270 nm. The conjugation of the two indole rings through the carbonyl group can lead to a bathochromic (red) shift of the absorption maxima.
The specific λmax values and molar absorptivities are dependent on the solvent and the nature of any substituents on the indole rings. For instance, a study on a (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone derivative reported a λmax of 301 nm in dichloromethane (B109758) (DCM) physchemres.org. While not a direct analogue, this indicates that extended conjugated systems involving heterocyclic rings absorb in this region.
Gas Chromatography-Fourier Transform Infrared (GC-FTIR) Spectroscopy for Complex Mixture Analysis and Regioisomeric Differentiation
GC-FTIR is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the identification power of infrared spectroscopy. This technique is particularly useful for the analysis of complex mixtures and for the differentiation of regioisomers of this compound derivatives.
Regioisomers, which have the same molecular formula but differ in the position of substituents on the indole rings, can be challenging to distinguish by mass spectrometry alone as they often produce similar fragmentation patterns. However, their vapor-phase IR spectra can exhibit subtle but significant differences in the fingerprint region (below 1500 cm⁻¹). These differences arise from variations in the vibrational modes of the molecule due to the different substitution patterns. By comparing the retention times from the GC and the corresponding IR spectra, unambiguous identification of each isomer in a mixture can be achieved. The effectiveness of GC-FTIR in differentiating closely related isomers has been demonstrated for various classes of compounds, including synthetic cannabinoids with indole-like structures.
Detailed Structural Analysis and Crystallography of Di 1h Indol 2 Yl Methanone Architectures
Single Crystal X-ray Diffraction Studies for Molecular and Crystal Structures
Searches of prominent crystallographic resources, including the Cambridge Structural Database (CSD), have not yielded a crystal structure for di(1H-indol-2-yl)methanone. Consequently, a detailed analysis of its molecular and crystal structure, including precise bond lengths, bond angles, and unit cell parameters determined by this definitive technique, cannot be provided. The spatial arrangement of the two indole (B1671886) rings relative to the central ketone group, as well as the packing of the molecules in the solid state, remains experimentally undetermined.
Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks
Without a determined crystal structure, a definitive analysis of the hydrogen bonding networks in solid this compound is not possible. The presence of N-H groups on the indole rings and the carbonyl oxygen atom suggests the potential for various hydrogen bonding interactions that would significantly influence the crystal packing.
N-H…O and C-H…O Hydrogen Bonding Interactions
It can be hypothesized that the primary intermolecular interactions would involve hydrogen bonds between the indole N-H donors and the carbonyl oxygen acceptor (N-H…O). Additionally, weaker C-H…O interactions involving aromatic and aliphatic C-H donors are also plausible. However, the specific geometry, strength, and connectivity of these potential hydrogen bonds are unknown without experimental data.
Graph-Set Motif Analysis of Hydrogen-Bonded Systems
A graph-set analysis, which provides a systematic description of hydrogen-bonding patterns, is contingent on the availability of a crystal structure. Therefore, the identification of characteristic motifs such as chains, rings, or dimers formed by hydrogen bonds in this compound cannot be performed.
Water-Bridged Hydrogen Bonding Networks
The potential for the inclusion of solvent molecules, such as water, in the crystal lattice, leading to water-bridged hydrogen bonding networks, also remains a matter of speculation. The formation of such networks would depend on the crystallization conditions and the intrinsic hydrogen bonding capabilities of the molecule.
Conformational Analysis and Molecular Planarity Assessment
Root Mean Square Deviation (RMSD) from Mean Planes
The calculation of the root mean square deviation (RMSD) from the mean planes of the indole rings and the entire molecule is a standard method to quantify molecular planarity. This analysis requires the atomic coordinates from a crystal structure determination and therefore cannot be reported for this compound.
Dihedral Angle Measurements Between Ring Systems
This section was planned to detail the measured dihedral angles between the two indole ring systems within the this compound molecule. This data is crucial for understanding the molecule's three-dimensional conformation and the degree of twisting between the aromatic moieties, which influences its electronic and steric properties. Without a solved crystal structure, these specific angles are unknown.
Supramolecular Interactions in Crystal Packing
The assembly of molecules in the solid state is governed by a network of non-covalent interactions. This section was intended to analyze the specific supramolecular interactions responsible for the crystal packing of this compound.
Analysis of C-H…π interactions would involve identifying and quantifying the close contacts between carbon-hydrogen bonds and the electron-rich π systems of the indole rings of neighboring molecules. This would require precise atomic coordinates and intermolecular distances, which are currently unavailable.
This subsection would have focused on the stacking interactions between the aromatic indole rings of adjacent molecules. Key parameters such as the centroid-to-centroid distance and the slip angle, which describe the geometry of these interactions, can only be derived from crystallographic data.
The interaction between the carbonyl group's oxygen atom and the center (centroid, Cg) of the aromatic rings is another potentially significant force in the crystal packing. A detailed description of the distances and angles of these specific interactions is not possible without experimental data.
Mechanistic Investigations of Catalyst-Mediated Transformations
Catalysts play a pivotal role in activating this compound, lowering the energy barriers for chemical reactions and directing the outcome towards specific products. Lewis acids, in particular, are instrumental in enhancing the electrophilicity of the molecule and facilitating derivatization.
Lewis acids are electron-pair acceptors that can reversibly coordinate with Lewis basic sites, such as the carbonyl oxygen atom in this compound. This coordination has a profound effect on the molecule's electronic structure and reactivity.
The primary role of a Lewis acid catalyst in reactions involving 2-acyl indoles is the activation of the carbonyl group. wikipedia.org By binding to the carbonyl oxygen, the Lewis acid withdraws electron density, which significantly increases the electrophilicity of the carbonyl carbon. This activation makes the carbonyl group more susceptible to attack by nucleophiles. Common Lewis acids like AlCl₃, BF₃, SnCl₄, and TiCl₄ are effective in promoting such transformations. wikipedia.orgnih.gov In the context of this compound, this activation would be the principal mechanistic step for any reactions involving nucleophilic addition to the ketone.
Furthermore, upon activation, 2-indolylmethanols (related precursors) can generate delocalized cations in the presence of a Lewis acid. nih.gov While this compound does not possess a hydroxyl group, strong Lewis acids can polarize the C-C bonds adjacent to the carbonyl, potentially influencing the reactivity of the indole C3 positions by enhancing the electrophilic character of the entire molecular framework.
| Lewis Acid | Typical Application in Indole Chemistry | Reference |
|---|---|---|
| AlCl₃ | Catalyzing regioselective reactions of 2-indolylmethanols with enamides. | nih.gov |
| Y(OTf)₃ | Promoting tandem isomerization/Michael addition of related acyl imidazoles. | researchgate.netnih.govnih.gov |
| BF₃, SnCl₄ | General catalysts for accelerating Diels-Alder reactions involving dienophiles activated by a carbonyl group. | wikipedia.org |
| Chiral-at-metal Rh(III) complex | Catalyzing enantioselective Michael additions with α,β-unsaturated 2-acyl imidazoles. | semanticscholar.org |
Based on the established reactivity of related 2-acyl indoles and indolylmethanols, two primary mechanistic pathways can be proposed for the derivatization of this compound.
Pathway A: Nucleophilic Addition at the Carbonyl Carbon
Activation: A Lewis acid (LA) coordinates to the carbonyl oxygen of this compound.
Nucleophilic Attack: A nucleophile (Nu⁻) attacks the now highly electrophilic carbonyl carbon.
Intermediate Formation: A tetrahedral intermediate is formed.
Workup: Subsequent protonation or workup releases the Lewis acid and yields the tertiary alcohol product.
Pathway B: Electrophilic Substitution at the Indole C3 Position The C3 position of an indole ring is inherently nucleophilic and prone to electrophilic substitution. researchgate.netnih.gov
Electrophile Attack: An electrophile (E⁺) attacks the electron-rich C3 position of one of the indole rings.
Sigma Complex Formation: A resonance-stabilized cationic intermediate, often called a sigma complex or arenium ion, is formed.
Deprotonation: A base removes the proton from the C3 position, restoring the aromaticity of the indole ring and yielding the C3-substituted product.
The coordination of a Lewis acid to the carbonyl group can withdraw electron density from the indole rings, potentially deactivating them towards electrophilic attack. Therefore, the specific reaction conditions and the nature of the reactants would determine which mechanistic pathway is favored.
Regioselectivity and Chemoselectivity Studies
In reactions involving this compound, selectivity is a critical consideration. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preferential formation of one constitutional isomer over another.
For this compound, the main chemoselective challenge is whether a reagent will attack the carbonyl group or the indole rings.
Nucleophilic reagents are expected to preferentially attack the carbonyl carbon, especially when activated by a Lewis acid.
Electrophilic reagents are expected to target the indole rings.
The primary question of regioselectivity concerns the site of attack on the indole rings. For 2-substituted indoles, the C3 position is the most nucleophilic and electronically favored site for electrophilic substitution. researchgate.net This is due to the ability of the indole nitrogen to stabilize the resulting cationic intermediate through resonance. Therefore, in electrophilic addition or substitution reactions, derivatization is overwhelmingly expected to occur at the C3 and C3' positions of the two indole rings. Studies on 2-indolylmethanols consistently show that reactions with a wide range of nucleophiles, catalyzed by Brønsted or Lewis acids, proceed via attack at the C3-position. nih.govresearchgate.net
| Reagent Type | Predicted Chemoselective Site | Predicted Regioselective Site | Rationale |
|---|---|---|---|
| Nucleophile (e.g., Grignard, organolithium) | Carbonyl Carbon | N/A | The carbonyl carbon is the most electrophilic site. |
| Electrophile (e.g., Br⁺, NO₂⁺) | Indole Ring | C3-position | The C3-position of 2-substituted indoles is the most nucleophilic site. researchgate.netnih.gov |
Cyclization and Rearrangement Mechanisms
The potential for this compound to undergo more complex cyclization and rearrangement reactions is dictated by its ability to form key reactive intermediates under specific conditions.
The Nazarov cyclization is a powerful method for synthesizing five-membered rings, proceeding via a 4π-conrotatory electrocyclization of a pentadienyl cation. researchgate.net In an "interrupted" Nazarov cyclization, the cyclic oxyallyl cation intermediate is trapped by a nucleophile before elimination can occur.
Indoles have been successfully employed as carbon nucleophiles to intercept the cation generated in certain Nazarov-type processes, leading to the formation of complex cyclopentenones. nih.govnih.gov This reaction, however, requires a substrate that can readily form a pentadienyl cation, such as a divinyl ketone or an allenyl vinyl ketone. researchgate.netnih.gov
This compound itself does not possess the divinyl ketone or equivalent substructure necessary to initiate a Nazarov cyclization. The π-systems of the indole rings are aromatic and not arranged in the linear pentadienyl fashion required for the electrocyclization. Therefore, this compound is not a suitable substrate for a direct interrupted Nazarov-type cyclization pathway.
The di-π-methane rearrangement is a photochemical reaction that transforms a molecule with two π-systems separated by an sp³-hybridized carbon atom (a 1,4-diene or an aryl-vinyl-methane system) into a vinylcyclopropane (B126155) or arylcyclopropane, respectively. wikipedia.orgtaylorfrancis.comscribd.com The reaction typically proceeds through a triplet excited state, especially for cyclic systems. wikipedia.org
The structure of this compound consists of two indole π-systems attached to a central sp²-hybridized carbonyl carbon. It lacks the requisite sp³-hybridized "methane" carbon separating the two π-systems. Consequently, this compound does not fit the structural definition of a di-π-methane system and is not expected to undergo this type of rearrangement under photochemical conditions. chem-station.com While related aza-di-π-methane rearrangements exist, they also require a 1-aza-1,4-diene skeleton, which is absent in this molecule. iupac.org
An in-depth examination of the chemical reactivity and reaction mechanisms of this compound reveals a complex interplay of electronic effects and structural features inherent to the indole nucleus. This article explores several key transformation pathways, including cycloisomerization, photooxidation, electrophilic substitution, and carbonylative functionalization, providing a detailed analysis of the underlying mechanisms and the influence of reaction conditions on controlling reaction outcomes.
Computational and Theoretical Investigations of Di 1h Indol 2 Yl Methanone
Density Functional Theory (DFT) Calculations
DFT would be a primary theoretical method to investigate the structural and electronic properties of di(1H-indol-2-yl)methanone. This approach would allow for the calculation of the molecule's ground-state electronic structure and provide insights into its stability and reactivity.
Optimization of Molecular Structure and Conformation
The initial step in a computational study would be to perform a geometry optimization of the this compound molecule. This process would identify the most stable three-dimensional arrangement of its atoms, corresponding to a minimum on the potential energy surface. The conformational analysis would explore the rotational possibilities around the single bonds connecting the indole (B1671886) rings to the central carbonyl group to locate the global minimum energy conformer.
Prediction of Geometric Parameters: Bond Lengths and Angles
Following optimization, a detailed analysis of the geometric parameters would be possible. This would involve the tabulation of key bond lengths (e.g., C-C, C-N, C=O) and bond angles within the indole rings and the central methanone (B1245722) bridge. These theoretical values could then be compared with experimental data if available, for instance, from X-ray crystallography, to validate the computational model. A representative data table would be structured as follows:
Table 1: Predicted Geometric Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C=O | Data not available |
| C-C (carbonyl-indole) | Data not available | |
| N-H (indole) | Data not available | |
| Bond Angle | Indole-C-Indole | Data not available |
| O=C-C | Data not available |
(This table is for illustrative purposes only. No data is currently available.)
Electronic Structure Analysis
The electronic properties of this compound would be investigated to understand its reactivity, charge distribution, and potential for intermolecular interactions.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The energies of the HOMO and LUMO, collectively known as the frontier molecular orbitals, are crucial for determining the electronic behavior of a molecule. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity.
Table 2: Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | Data not available |
| LUMO | Data not available |
| HOMO-LUMO Gap | Data not available |
(This table is for illustrative purposes only. No data is currently available.)
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
NBO analysis would provide a detailed picture of the electron density distribution and the nature of the bonding within this compound. This method localizes the molecular orbitals into orbitals that correspond to the familiar concepts of core, lone pair, and bonding orbitals. A key aspect of NBO analysis is the examination of hyperconjugative interactions, which reveal the extent of charge delocalization from donor (Lewis-type) NBOs to acceptor (non-Lewis-type) NBOs. These interactions are quantified by the second-order perturbation energy, E(2).
Table 3: NBO Analysis - Second-Order Perturbation Energies for this compound
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| Data not available | Data not available | Data not available |
(This table is for illustrative purposes only. No data is currently available.)
Molecular Electrostatic Potential (MEP) Mapping
An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Different colors on the MEP surface indicate regions of varying electrostatic potential. Typically, red represents regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow represent areas with intermediate potential. For this compound, one would expect the oxygen atom of the carbonyl group to be a region of high negative potential, while the N-H protons of the indole rings would likely exhibit a positive potential.
Reaction Electronic Flux (REF) Studies and Aromaticity Considerations in Reaction Mechanisms
Understanding the course of a chemical reaction at an electronic level is fundamental to predicting product formation and reaction kinetics. While specific Reaction Electronic Flux (REF) studies for this compound are not extensively documented in current literature, the principles of electronic flux and the inherent aromaticity of the indole rings are critical in defining its chemical behavior.
Reaction Electronic Flux (REF) is a conceptual framework within density functional theory (DFT) that allows for the analysis of the electronic changes occurring during a chemical reaction. It describes the net flow of electron density at any given point along the reaction coordinate. This analysis can reveal the electronic driving forces behind bond formation and cleavage, helping to characterize the nature of transition states and intermediates. For a molecule like this compound, REF studies could elucidate the electronic dynamics during reactions such as electrophilic substitution or nucleophilic attack at the carbonyl carbon.
Aromaticity in Indole Reaction Mechanisms
The chemical reactivity of this compound is largely governed by the aromatic character of its two indole rings. Indole is an aromatic heterocycle, possessing a bicyclic structure where a benzene (B151609) ring is fused to a five-membered pyrrole (B145914) ring. wikipedia.org This system contains 10 π-electrons, conforming to Hückel's rule for aromaticity, which imparts significant stability. bhu.ac.inquora.com
The indole nucleus is electron-rich, making it highly susceptible to electrophilic aromatic substitution. bhu.ac.increative-proteomics.com Theoretical studies and experimental observations consistently show that the most reactive position for electrophilic attack on the indole ring is the C3 position. wikipedia.orgbhu.ac.inyoutube.com This preference is explained by the stability of the resulting cationic intermediate, often called a Wheland intermediate. Attack at C3 allows the positive charge to be delocalized over the nitrogen atom without disrupting the aromaticity of the fused benzene ring, a more stable arrangement compared to the intermediate formed from attack at the C2 position. bhu.ac.inic.ac.uk
In this compound, the C2 positions are substituted by the carbonyl bridge. Therefore, electrophilic substitution would be directed primarily to the C3 positions of both indole rings. Other potential sites of reaction are the nitrogen atom and various positions on the benzene ring, though these are generally less favored. The relative stability of the intermediates for electrophilic attack on an indole ring can be computationally estimated, as illustrated in the hypothetical data below.
| Position of Electrophilic Attack | Relative Free Energy of Intermediate (kcal/mol) | Key Stabilizing Feature |
|---|---|---|
| C3 | 0.0 | Charge delocalization onto nitrogen; benzene aromaticity retained |
| C2 | +10.0 | Disruption of global aromaticity |
| N1 | +4.1 | Charge localized on nitrogen |
This table presents illustrative relative free energies for the intermediates formed during the electrophilic attack on a generic indole ring, based on computational chemistry principles. The C3-substituted intermediate is the most stable. ic.ac.uk
In silico Molecular Interaction Studies
In silico molecular interaction studies are a cornerstone of modern drug discovery and molecular biology, enabling the prediction and analysis of how a ligand, such as this compound, might interact with a biological macromolecule. These computational techniques, particularly molecular docking, are crucial for identifying potential protein targets and understanding the structural basis of biological activity. researchgate.netijper.org
Molecular docking simulations predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information is critical for evaluating the potential of a compound as a therapeutic agent. For indole derivatives, including bis(indolyl)methanes, docking studies have been instrumental in elucidating their binding modes to various enzymes and receptors, often revealing key interactions like hydrogen bonds and hydrophobic contacts that stabilize the ligand-protein complex. researchgate.netresearchgate.netnih.gov
For this compound, molecular docking could be employed to screen for potential protein targets and to rationalize any observed biological activity. The two indole rings and the central carbonyl group provide multiple points for potential interactions. The N-H groups of the indoles can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor. The planar aromatic surfaces of the indole rings can participate in π-π stacking and hydrophobic interactions with amino acid residues in a protein's binding site.
Below is a hypothetical example of molecular docking results for this compound with a protein kinase, a common target for indole-based inhibitors.
| Protein Target | Binding Energy (kcal/mol) | Key Interacting Residues | Types of Interaction |
|---|---|---|---|
| Protein Kinase A (PKA) | -9.8 | Val56, Ala71, Leu174 | Hydrophobic interactions with indole rings |
| Protein Kinase A (PKA) | -9.8 | Lys73, Glu171 | Hydrogen bond with carbonyl oxygen |
| Protein Kinase A (PKA) | -9.8 | Asp185 | Hydrogen bond with indole N-H |
| Cyclin-Dependent Kinase 2 (CDK2) | -10.5 | Ile20, Val78, Phe91 | Hydrophobic and π-π stacking with indole rings |
| Cyclin-Dependent Kinase 2 (CDK2) | -10.5 | Leu93, Asp96 | Hydrogen bond with carbonyl oxygen and indole N-H |
This interactive table provides a hypothetical summary of in silico molecular docking results, illustrating the type of data generated from such studies. The values are representative of typical findings for small molecule inhibitors.
These computational approaches are powerful tools for exploring the chemical and biological properties of this compound. While direct computational studies on this specific molecule may be limited, the principles derived from the broader class of indole-containing compounds provide a solid foundation for understanding its behavior and potential applications.
Advanced Derivatization and Synthetic Applications of Di 1h Indol 2 Yl Methanone Scaffolds
Functional Group Interconversions for Structural Diversification
The chemical reactivity of the di(1H-indol-2-yl)methanone scaffold allows for a variety of functional group interconversions, leading to a diverse array of structurally related compounds. These transformations can target the carbonyl bridge, the indole (B1671886) nitrogen atoms, and the aromatic indole rings.
A primary functional group interconversion involves the reduction of the central carbonyl group . Standard reducing agents can convert the ketone to a secondary alcohol, yielding di(1H-indol-2-yl)methanol. This transformation not only alters the geometry and electronic nature of the bridging unit but also introduces a hydroxyl group that can be further functionalized, for example, through esterification or etherification.
The indole nitrogen atoms are also amenable to modification. N-alkylation of the indole moieties can be achieved under basic conditions, introducing a variety of substituents. This modification can enhance the lipophilicity of the molecule and influence its interaction with biological targets. Classical conditions for indole N-alkylation often employ a strong base like sodium hydride followed by treatment with an alkyl halide.
Furthermore, the indole rings themselves can undergo electrophilic aromatic substitution . Due to the electron-rich nature of the indole nucleus, electrophiles are expected to react preferentially at the C3 position. However, the reactivity and regioselectivity of such reactions on the this compound scaffold would be influenced by the deactivating effect of the carbonyl group and the specific reaction conditions employed.
Synthesis of Substituted Indole Ketone Analogues
The synthesis of substituted this compound analogues is a key strategy for exploring structure-activity relationships (SAR) and optimizing the properties of these compounds. Research has demonstrated that substitution on the indole rings can significantly impact their biological activity.
A notable study detailed the synthesis of 35 novel derivatives of bis(1H-indol-2-yl)methanones to explore their potential as inhibitors of FLT3 and platelet-derived growth factor receptor (PDGFR) kinases. asm.org These analogues were primarily synthesized by introducing various substituents at the 5- or 6-positions of one of the indole rings, while keeping the other indole ring unsubstituted. researchgate.net This regioselective substitution is crucial as modifications on both indole moieties often lead to a decrease or loss of activity. researchgate.net The synthesized derivatives included compounds with a range of functional groups, allowing for a thorough investigation of the electronic and steric requirements for potent kinase inhibition.
The general synthetic approach to these substituted analogues often involves the coupling of a substituted indole-2-carboxylic acid with an unsubstituted indole, or vice versa, followed by a final ketone-forming step. Alternatively, modifications can be made to the pre-formed this compound scaffold, although this can sometimes be challenging due to regioselectivity issues.
Below is a table summarizing a selection of substituted this compound analogues and their reported biological activities.
| Compound ID | Substitution on Indole Ring 1 | Substitution on Indole Ring 2 | Biological Target | IC50 (µM) |
| 98 | H | Not specified | FLT3 | 0.06 asm.org |
| 102 | H | Not specified | FLT3 | 0.04 asm.org |
| 76 | Not specified | Not specified | PDGFR | Selective asm.org |
| 82 | Not specified | Not specified | PDGFR | Selective asm.org |
| 39 | Various substituents at 5- or 6-position | H | PDGF receptor kinase | 0.1-0.3 researchgate.net |
| 53 | Various substituents at 5- or 6-position | H | PDGF receptor kinase | 0.1-0.3 researchgate.net |
| 67 | Various substituents at 5- or 6-position | H | PDGF receptor kinase | 0.1-0.3 researchgate.net |
Building Blocks in the Synthesis of Polycyclic and Heterocyclic Systems
The this compound scaffold serves as a valuable starting material for the construction of more complex polycyclic and heterocyclic systems. The inherent reactivity of the indole nuclei and the central carbonyl group can be harnessed to participate in a variety of cyclization reactions.
One potential application is in cascade reactions to form fused indole systems. For instance, N-acyl indoles can undergo dearomatizing cyclization reactions to generate polycyclic indolines. researchgate.net By analogy, derivatives of this compound could be envisioned to participate in intramolecular cyclizations, leading to novel bridged or fused polycyclic structures. Such transformations could be triggered by acid catalysis or transition metal-mediated processes.
Furthermore, the indole-2-carbonyl moiety is a key structural element in the synthesis of various fused heterocycles. For example, indole-2-carbaldehyde derivatives can react with suitable partners to form γ-carbolines. rsc.org It is conceivable that this compound could be chemically manipulated to unmask a reactive aldehyde or a related functional group on one of the indole rings, thereby enabling its participation in similar cyclization cascades to afford complex heterocyclic architectures.
The this compound framework can also be a precursor to other heterocyclic systems through ring-closing or ring-rearrangement reactions. For instance, reaction with appropriate binucleophiles could lead to the formation of new heterocyclic rings fused to one or both of the indole systems. The synthesis of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines from an indole-derived precursor highlights the utility of the indole-2-yl moiety in constructing complex heterocyclic systems. mdpi.com
Development of Novel Indole-Based Scaffolds for Synthetic Chemistry
The this compound core is not only a target for derivatization but also a foundational scaffold for the development of entirely new classes of indole-based structures with potential applications in synthetic and medicinal chemistry. Its rigid, yet modifiable, framework makes it an attractive starting point for combinatorial library synthesis and the discovery of novel molecular architectures.
By strategically functionalizing the this compound scaffold, it is possible to introduce points of diversity for the construction of compound libraries. For example, the introduction of reactive handles on the indole rings, such as halogens or boronic esters, would allow for subsequent cross-coupling reactions to attach a wide variety of substituents. This approach facilitates the rapid generation of a large number of analogues for biological screening.
Moreover, the this compound structure can be used as a template to design and synthesize conformationally constrained analogues. By introducing bridges or tethers between the two indole rings, it is possible to lock the molecule into specific conformations. These rigidified scaffolds can provide valuable insights into the bioactive conformation of the molecule and may lead to compounds with enhanced potency and selectivity. The development of novel antitumor agents based on the 1H-benzo[c,d]indol-2-one scaffold, a fused polycyclic indole system, underscores the potential of evolving the basic indole structure into more complex and biologically active frameworks. nih.gov
The versatility of the this compound scaffold is further demonstrated by its potential use in the synthesis of macrocyclic structures. By functionalizing both indole rings with reactive groups, it may be possible to effect an intramolecular cyclization to form a macrocycle containing the bis-indole methanone (B1245722) unit. Such macrocyclic scaffolds are of increasing interest in drug discovery due to their unique conformational properties and ability to target challenging protein-protein interactions.
Conclusion and Future Research Perspectives on Di 1h Indol 2 Yl Methanone
Summary of Key Academic Contributions
Direct academic contributions focusing on the synthesis and characterization of di(1H-indol-2-yl)methanone are limited in prominent scientific literature, suggesting it is a largely unexplored molecule. The academic groundwork, therefore, lies in the more general synthesis of unsymmetrical indole-2-ketones and related C2-functionalized indoles. Key contributions in this area have established several foundational strategies that could be adapted for the synthesis of symmetrical di-indolyl ketones.
Historically, methods like the Fischer indole (B1671886) synthesis have been employed to create indole cores with ketone functionalities, such as 4-(3-methyl-1H-indol-2-yl)phenylmethanone, by using a diacyl benzene (B151609) precursor. orientjchem.org Other approaches rely on the functionalization of pre-formed indoles. Hydrazinolysis of ethyl indol-2-carboxylate, followed by reaction with various aldehydes and ketones, has produced a range of C2-substituted indole derivatives. nih.gov These methods, however, typically yield unsymmetrical products or compounds where the ketone is external to another aromatic ring.
The synthesis of a symmetrical ketone like this compound would likely require a different approach, possibly involving:
The coupling of two equivalents of a 2-metallo-indole species (e.g., 2-lithioindole or an indole-2-boronic acid) with a carbonyl source like phosgene (B1210022) or its equivalent.
The oxidation of a di(1H-indol-2-yl)methane precursor, although this would first require the development of a selective synthesis for this C2-linked methane (B114726) derivative.
The table below summarizes general synthetic strategies for indole ketones, which form the basis for any future synthesis of this compound.
Table 1: General Synthetic Strategies for Indole-2-Ketones
| Method | Description | Key Features | Potential for Symmetrical Synthesis |
| Fischer Indole Synthesis | Cyclization of a phenylhydrazone derived from an aryl ketone precursor. orientjchem.org | Builds the indole ring concurrently with ketone placement. Versatile for aryl ketone side chains. | Low. Requires a symmetrical bis-hydrazone precursor which is synthetically complex. |
| Friedel-Crafts Acylation | Acylation of an N-protected indole at the C2 position using an acyl chloride or anhydride. | Requires N-protection to prevent N-acylation and direct to C3/C2. Often suffers from low C2 selectivity. | Moderate. Could use a carbonylating agent like phosgene to couple two indole molecules. |
| Metal-Catalyzed Cross-Coupling | Coupling of an indole-2-boronic acid or related organometallic with an acyl chloride. | Provides good control over the formation of the C2-acyl bond. | High. A potential route via coupling with a carbonyl di-chloride or related reagent. |
| Oxidation of 2-Alkylindoles | Direct oxidation of a C2-alkyl substituent (e.g., a methylene (B1212753) group) to a carbonyl. | Dependent on the availability of the corresponding 2-alkylindole precursor. | High. Oxidation of di(1H-indol-2-yl)methane would be a direct route. |
| From Indole-2-Carboxylic Acids | Conversion of indole-2-carboxylic acid to an acid chloride, followed by reaction with an organometallic reagent. nih.gov | A reliable route for unsymmetrical ketones. | Moderate. Could be adapted by coupling the acid chloride with a 2-metallo-indole. |
Emerging Research Directions in Indole Ketone Chemistry
The field of indole chemistry is rapidly evolving, with several emerging trends that are highly relevant to the future study of this compound and other indole ketones.
One of the most significant directions is the focus on direct C-H functionalization . While historically challenging at the C2 position, new catalytic systems are enabling the direct attachment of functional groups to the indole core without pre-functionalization. nih.govbeilstein-journals.org Future research could explore the direct C2-H carbonylation of indoles or a C-H activation and coupling strategy to form the ketone bridge in this compound. This would represent a highly atom-economical approach compared to classical methods.
Another major trend is the exploration of indole derivatives in medicinal chemistry . Indole scaffolds are privileged structures in drug discovery, and indole ketones have been investigated as anticancer agents. nih.gov Symmetrical molecules often exhibit unique binding properties to biological targets such as enzymes or receptors. A key future direction would be the synthesis of this compound and its derivatives for screening against various biological targets, such as protein kinases or serotonin (B10506) receptors, to which other indole derivatives are known to bind. mdpi.com
Finally, the principles of green chemistry are increasingly influencing synthetic strategies. This includes the use of more sustainable catalysts (e.g., earth-abundant metals), employing environmentally benign solvents like water, and developing recyclable catalytic systems. Future work on indole ketones will likely focus on developing syntheses that align with these principles, moving away from stoichiometric reagents and harsh reaction conditions.
Methodological Advancements and Challenges
The synthesis of specifically C2-functionalized indoles, and particularly symmetrical ketones like this compound, is accompanied by distinct challenges that are being addressed by modern methodological advancements.
The primary challenge is regioselectivity. The C3 position of the indole nucleus is electronically richer and sterically more accessible than the C2 position, making it the default site for electrophilic attack. Direct Friedel-Crafts acylation, for example, typically yields the C3-acylated product. Overcoming this inherent reactivity bias is the central difficulty in C2-acylation.
Another significant challenge is the stability of the indole ring under certain reaction conditions. Harsh acidic or oxidative conditions required by some classical methods can lead to degradation or unwanted side reactions.
Methodological advancements are providing powerful solutions to these problems. Transition-metal catalysis, particularly with palladium, rhodium, and copper, has been instrumental. researchgate.net For instance, directing groups temporarily installed on the indole nitrogen can steer metal catalysts to activate the C2-H bond specifically. nih.gov The redox-relay Heck reaction of 2-indole triflates is another advanced strategy that allows for enantioselective alkylation at the C2 position, highlighting the sophisticated control now possible. nih.gov Photoredox catalysis is also emerging as a mild and efficient way to generate radicals that can react selectively at the C2 position. researchgate.net
The table below outlines the key challenges in C2-functionalization and the corresponding modern solutions.
Table 2: Methodological Challenges and Advancements in Indole C2-Functionalization
| Challenge | Traditional Approach / Limitation | Methodological Advancement |
| Poor C2 Regioselectivity | Electrophilic substitution favors the C3 position. C2 functionalization often requires multi-step sequences starting from substituted anilines. | Directed C-H Activation: Use of a removable directing group on the indole nitrogen to guide a metal catalyst to the C2 position. nih.gov |
| Harsh Reaction Conditions | Classical methods (e.g., Madelung, Reissert) often require high temperatures or strongly acidic/basic conditions, limiting functional group tolerance. | Photoredox and Metallaphotocatalysis: Using light to drive reactions under mild conditions, enabling the use of sensitive functional groups. researchgate.net |
| Limited Substrate Scope | Many methods are not general and fail with electron-rich or electron-poor indole derivatives. | Development of Novel Catalytic Systems: Using versatile catalysts (e.g., copper, palladium) with tailored ligands to accommodate a wide range of substrates and reaction partners. nih.gov |
| Synthesis of Symmetrical Architectures | Lack of straightforward methods to couple two indole C2 positions via a carbonyl group. | Advanced Cross-Coupling Strategies: Potential development of protocols using C2-triflates or C2-boronic acids with carbonylating reagents under catalytic conditions. nih.gov |
Q & A
Q. What are the key synthetic routes for preparing di(1H-indol-2-yl)methanone derivatives, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation using indole derivatives and acylating agents (e.g., benzoyl chloride) in the presence of Lewis acids like AlCl₃ . Multi-step protocols may include sulfonylation or Suzuki coupling for functionalization . Critical parameters include:
- Temperature : Optimal range 0–80°C to avoid side reactions .
- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) for solubility and reactivity .
- Purification : Column chromatography (hexane:ethyl acetate gradients) achieves >95% purity .
- Yield optimization : Stepwise quenching and pH control during workup minimize decomposition .
Q. How are structural and purity characteristics of this compound derivatives validated experimentally?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR confirm regioselectivity and substituent positions (e.g., indole NH signals at δ 11.5–12.0 ppm in DMSO-d₆) .
- Mass Spectrometry (MS) : High-resolution ESI-MS ensures molecular ion matching (±0.001 Da) .
- X-ray crystallography : Resolves stereochemistry and packing motifs in crystalline derivatives .
- HPLC : Purity >98% confirmed via reverse-phase methods (C18 columns, acetonitrile/water gradients) .
Advanced Research Questions
Q. How can computational modeling guide the design of this compound analogs with enhanced tubulin-binding affinity?
- Methodological Answer :
- Molecular docking : Use software like AutoDock Vina to predict binding modes at the colchicine site of tubulin. Key interactions include hydrogen bonds with β-tubulin residues (e.g., Asn258, Lys352) and hydrophobic packing with Phe169 .
- SAR studies : Introduce electron-withdrawing groups (e.g., -CF₃) at the indole 5-position to improve potency (IC₅₀ values <50 nM in cancer cell lines) .
- Free energy perturbation (FEP) : Quantify substituent effects on binding affinity using MD simulations .
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., PC-3 prostate cancer) and protocols (e.g., MTT assays, 72h exposure) to minimize variability .
- Metabolic stability screening : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition) to explain discrepancies in in vivo vs. in vitro efficacy .
- Crystallographic validation : Compare ligand-bound tubulin structures to confirm binding poses across analogs .
Q. How are annulation reactions applied to expand the chemical diversity of this compound scaffolds?
- Methodological Answer :
- [5+1]-Annulation : React prop-2-ynylsulfonium salts with this compound derivatives to synthesize indole-fused heterocycles (e.g., carbazoles) .
- Microwave-assisted synthesis : Accelerate cyclization steps (e.g., forming imidazole rings) at 150°C for 10 minutes, improving yields by 20–30% .
- Post-functionalization : Introduce piperazine or morpholine moieties via Buchwald-Hartwig coupling to enhance solubility .
Methodological Challenges and Solutions
Q. How to address low yields in Friedel-Crafts acylation of sterically hindered indoles?
- Solution :
- Use microwave irradiation (100°C, 30 min) to enhance reaction kinetics .
- Substitute AlCl₃ with milder Lewis acids (e.g., FeCl₃) to reduce side reactions .
- Pre-activate the indole via N-silylation (e.g., TMSCl) to improve electrophilic substitution .
Q. What analytical techniques differentiate polymorphs of this compound crystals?
- Solution :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
